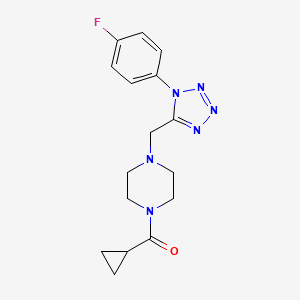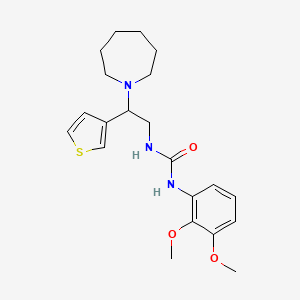
cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule known for its diverse functionalities The presence of cyclopropyl, tetrazole, and fluorophenyl groups confers unique chemical properties, making it a valuable candidate for various scientific research applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Starting Materials: : The synthesis begins with readily available precursors, such as cyclopropyl ketones, 4-fluorophenyl hydrazine, and piperazine derivatives.
Formation of the Tetrazole Ring: : The reaction of 4-fluorophenyl hydrazine with an appropriate diazonium salt produces 1-(4-fluorophenyl)-1H-tetrazole through cyclization.
Coupling Reaction: : The formed tetrazole derivative is then coupled with a piperazine derivative under controlled conditions, typically using an appropriate coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Cyclopropylation: : The final step involves introducing the cyclopropyl group via cyclopropyl ketone addition, forming the desired compound.
Industrial Production Methods
Industrial production of this compound employs large-scale chemical reactors to ensure efficient mixing and precise control over reaction conditions. Optimized solvent systems, temperature control, and purification techniques such as crystallization or chromatography ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl alcohols or ketones.
Reduction: : Reduction reactions may target the ketone or tetrazole ring, often resulting in amine derivatives.
Substitution: : The fluorophenyl group can undergo substitution reactions, especially nucleophilic aromatic substitution, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation Reagents: : PCC (Pyridinium chlorochromate) for mild oxidation, KMnO4 for vigorous oxidation.
Reduction Reagents: : LiAlH4 or NaBH4 for reducing ketones and nitro groups.
Substitution Conditions: : Typically involves strong nucleophiles such as amines or alkoxides in polar solvents.
Major Products Formed
Cyclopropyl Alcohols/Ketones: : Formed through oxidation reactions.
Amine Derivatives: : Resulting from reduction of the tetrazole ring.
Substituted Phenyl Derivatives: : Produced through nucleophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalyst Development: : Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: : Building block in the synthesis of complex organic molecules.
Biology
Biological Probes: : Investigated for use as molecular probes in studying enzyme mechanisms.
Bioorganic Chemistry:
Medicine
Drug Development: : Explored for its potential as a pharmacophore in designing new therapeutic agents, particularly in targeting specific receptors or enzymes.
Diagnostics: : Utilized in the synthesis of diagnostic agents for imaging techniques.
Industry
Materials Science: : Potential use in the development of new materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
Molecular Targets and Pathways
The compound's mechanism of action is primarily influenced by its structural components:
Tetrazole Ring: : Known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Fluorophenyl Group: : Enhances binding affinity and specificity to target molecules.
Piperazine Core: : Provides a scaffold for interactions with various biological targets, influencing the compound's pharmacokinetic and pharmacodynamic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: : Similar structure, but lacks the fluorine atom, affecting its chemical properties and reactivity.
Cyclopropyl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: : Features a chlorine atom instead of fluorine, influencing its reactivity and potential biological activity.
Cyclopropyl(4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: : Bromine substituent alters the compound's reactivity and interaction with biological targets.
Highlighting Uniqueness
Cyclopropyl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is unique due to the synergistic effects of its substituents. The fluorophenyl group enhances its lipophilicity and metabolic stability, while the tetrazole ring provides diverse reactivity and biological interactions, making it a versatile compound for scientific research and industrial applications.
This compound's unique combination of functional groups and their reactivity patterns offer a wide range of possibilities in various scientific and industrial fields
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O/c17-13-3-5-14(6-4-13)23-15(18-19-20-23)11-21-7-9-22(10-8-21)16(24)12-1-2-12/h3-6,12H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFAWCQQLFJYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]benzamide](/img/structure/B2623093.png)
![(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2623096.png)
![1-(2-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623097.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2623098.png)

![Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride](/img/structure/B2623100.png)
![N,N-DIETHYL-5-(5-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-AMINE](/img/structure/B2623101.png)
![3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2623102.png)
![2-{4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2623103.png)

![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2623105.png)
![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2623107.png)
